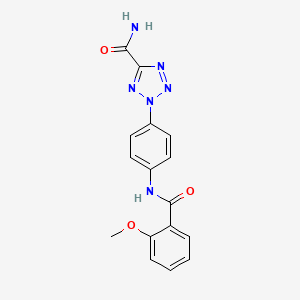
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine, also known as CRF1 antagonist, is a compound that has shown potential in scientific research. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Mechanism of Action
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist acts by blocking the action of the corticotropin-releasing factor 1 (4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine) receptor, which is involved in regulating the stress response. The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor is found in various areas of the brain, including the hypothalamus, amygdala, and hippocampus. By blocking the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist reduces the release of stress hormones, such as cortisol, and modulates the stress response.
Biochemical and Physiological Effects
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior, decrease stress-induced hyperthermia, and modulate feeding behavior. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have antidepressant effects and reduce the symptoms of depression.
Advantages and Limitations for Lab Experiments
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has several advantages for lab experiments, including its high potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties. However, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist. One potential direction is the development of new analogs with improved potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound could be studied for its potential role in regulating other physiological processes, such as inflammation and immune response. Finally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist could be studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
Conclusion
In conclusion, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist is a compound that has shown potential in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields. While the compound has some limitations, it has several advantages for lab experiments and has several potential future directions for study.
Synthesis Methods
The synthesis of 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine involves the reaction of 3,4-difluorobenzaldehyde with cyclobutanone in the presence of a base, followed by the reaction of the resulting cyclobutanone intermediate with piperidine and a sulfonyl chloride derivative. The final product is obtained after purification and isolation steps.
Scientific Research Applications
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and endocrinology. The compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been studied for its potential role in regulating stress response, addiction, and feeding behavior.
properties
IUPAC Name |
4-cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2S/c16-14-5-4-13(10-15(14)17)21(19,20)18-8-6-12(7-9-18)11-2-1-3-11/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBKHVNGNYHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)
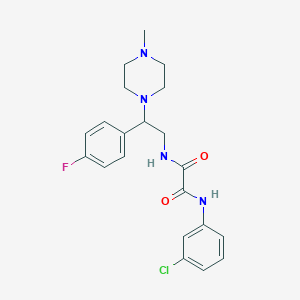
![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)
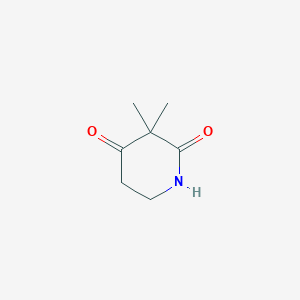
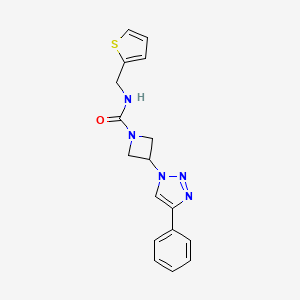

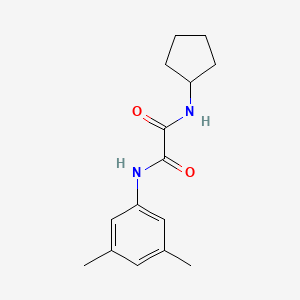
![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974554.png)
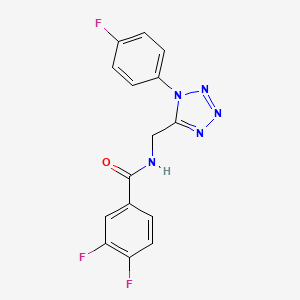
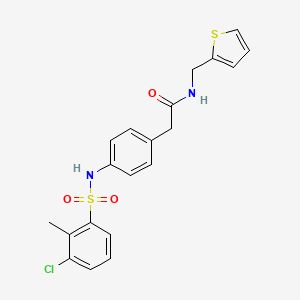
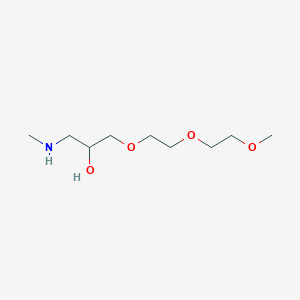

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)
